Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) is a complex organic compound with the molecular formula C22H30N2O4S . This compound belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) can be synthesized through several methods. One common approach involves the reaction of carbamoyl chlorides with alcohols . Another method includes the addition of alcohols to isocyanates . These reactions typically require specific conditions, such as the presence of a catalyst or a particular solvent, to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of carbon dioxide and amines in the presence of a catalyst . This method is advantageous due to its efficiency and the relatively low cost of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can lead to the formation of different products depending on the specific conditions and reagents used.
Substitution: In this type of reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used to catalyze the hydrolysis of esters.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields a carboxylic acid and an alcohol .
Wissenschaftliche Forschungsanwendungen
Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: An ester of carbamic acid with a simpler structure.
Ethyl carbamate: Another ester of carbamic acid, commonly used in organic synthesis.
Urea: A related compound with similar functional groups but different properties.
Uniqueness
Carbamic acid, thiobis(N-methyl-, naphthyl octyl ester) is unique due to its complex structure, which includes both naphthyl and octyl groups.
Eigenschaften
CAS-Nummer |
65907-42-8 |
---|---|
Molekularformel |
C22H30N2O4S |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
octyl N-[(naphthalen-1-yloxycarbonylamino)methylsulfanylmethyl]carbamate |
InChI |
InChI=1S/C22H30N2O4S/c1-2-3-4-5-6-9-15-27-21(25)23-16-29-17-24-22(26)28-20-14-10-12-18-11-7-8-13-19(18)20/h7-8,10-14H,2-6,9,15-17H2,1H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
POPONUVLZSIKCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)NCSCNC(=O)OC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.